molecular formula C11H9F B13747864 2-Fluoro-7-methylnaphthalene CAS No. 29885-92-5

2-Fluoro-7-methylnaphthalene

Cat. No.: B13747864
CAS No.: 29885-92-5
M. Wt: 160.19 g/mol
InChI Key: OADSLVMMAKKKFI-UHFFFAOYSA-N
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Description

2-Fluoro-7-methylnaphthalene is an organic compound that belongs to the class of naphthalenes, which are polycyclic aromatic hydrocarbons. This compound is characterized by the presence of a fluorine atom and a methyl group attached to the naphthalene ring. It is used in various scientific research applications, particularly in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-7-methylnaphthalene typically involves halogen exchange reactions. One common method starts with 2-bromomethyl-7-methylnaphthalene. This compound is treated with a source of nucleophilic fluoride, such as cesium fluoride, in a polar aprotic solvent like acetonitrile. The reaction is often carried out in the presence of a quaternary ammonium salt to enhance the solubility of cesium fluoride .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling fluorine-containing reagents.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-7-methylnaphthalene can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The compound can be reduced to form different derivatives depending on the reducing agents used.

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted naphthalenes depending on the nucleophile.

    Oxidation: 2-Fluoro-7-methylbenzoic acid or 2-Fluoro-7-methylbenzaldehyde.

    Reduction: this compound derivatives with reduced functional groups.

Scientific Research Applications

2-Fluoro-7-methylnaphthalene is used in several scientific research applications:

    Organic Chemistry: As a standard in gas chromatography and for studying reaction mechanisms.

    Material Science: In the synthesis of advanced materials with specific electronic properties.

    Pharmaceuticals: Potential intermediate in the synthesis of biologically active compounds.

    Environmental Science: Used in studies related to the behavior of polycyclic aromatic hydrocarbons in the environment.

Mechanism of Action

The mechanism of action of 2-Fluoro-7-methylnaphthalene in chemical reactions involves the interaction of its functional groups with various reagents. The fluorine atom, being highly electronegative, can influence the reactivity of the compound by stabilizing or destabilizing reaction intermediates. This can affect the overall reaction pathway and the products formed.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoromethylnaphthalene: Similar structure but lacks the methyl group at the 7-position.

    7-Methylnaphthalene: Similar structure but lacks the fluorine atom.

    2,7-Dimethylnaphthalene: Contains two methyl groups but no fluorine atom.

Uniqueness

2-Fluoro-7-methylnaphthalene is unique due to the presence of both a fluorine atom and a methyl group on the naphthalene ring. This combination of substituents can lead to distinct chemical properties and reactivity compared to other similar compounds. The fluorine atom can significantly alter the electronic properties of the molecule, making it useful in specific applications where such properties are desired.

Properties

CAS No.

29885-92-5

Molecular Formula

C11H9F

Molecular Weight

160.19 g/mol

IUPAC Name

2-fluoro-7-methylnaphthalene

InChI

InChI=1S/C11H9F/c1-8-2-3-9-4-5-11(12)7-10(9)6-8/h2-7H,1H3

InChI Key

OADSLVMMAKKKFI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=CC(=C2)F

Origin of Product

United States

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